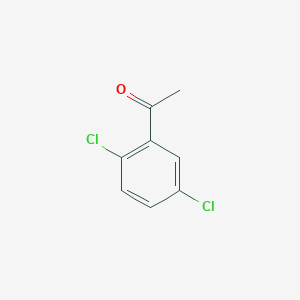

2',5'-Dichloroacetophenone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,5-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNFEPKQDJHIMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062452 | |

| Record name | Ethanone, 1-(2,5-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2476-37-1 | |

| Record name | 1-(2,5-Dichlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2476-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2,5-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002476371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5'-Dichloroacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,5-dichlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2,5-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',5'-dichloroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',5'-Dichloroacetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE8ECJ9WDX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2',5'-Dichloroacetophenone (CAS No. 2476-37-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',5'-Dichloroacetophenone is a halogenated aromatic ketone that serves as a versatile intermediate in the synthesis of a wide range of organic compounds. With the CAS number 2476-37-1, this compound is of significant interest to the pharmaceutical and agrochemical industries due to its utility as a building block for complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, and its application in the development of novel therapeutic agents, with a particular focus on its role as a precursor to the autophagy inhibitor ROC-325.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 2476-37-1 | [1][2] |

| Molecular Formula | C₈H₆Cl₂O | [1] |

| Molecular Weight | 189.04 g/mol | [1][2] |

| Appearance | Colorless to yellow to brown clear liquid | [1] |

| Melting Point | 11-13 °C | [1][2] |

| Boiling Point | 118 °C at 12 mmHg | [1] |

| Density | 1.312 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.5624 | [1][2] |

| Solubility | Insoluble in water, soluble in organic solvents. | |

| Purity | ≥ 98% | [1][2] |

Synthesis of this compound

The most common method for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-dichlorobenzene. Below are two detailed experimental protocols.

Experimental Protocol 1: Synthesis from 1,4-Dichlorobenzene and Acetyl Chloride

This protocol describes the synthesis of this compound via the reaction of 1,4-dichlorobenzene with acetyl chloride using aluminum chloride as a catalyst.

Materials:

-

1,4-Dichlorobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Dichloromethane (CH₂Cl₂)

-

1M Potassium Hydroxide (KOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, melt 29.4 g (0.2 mol) of 1,4-dichlorobenzene by heating to 80°C.

-

To the molten 1,4-dichlorobenzene, add 33.7 g (0.253 mol) of anhydrous aluminum chloride.

-

With continuous stirring, add 10.3 g (0.13 mol) of freshly distilled acetyl chloride dropwise over a period of 30 minutes.

-

Maintain the reaction mixture at 40°C for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into 100 mL of ice water with stirring.

-

Extract the aqueous mixture with three 50 mL portions of dichloromethane.

-

Combine the organic layers and wash successively with water, 1M potassium hydroxide solution, and again with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the dichloromethane by evaporation under reduced pressure.

-

The resulting residue is this compound, a colorless liquid.

Experimental Protocol 2: Alternative Synthesis Method

This protocol provides an alternative procedure for the synthesis of this compound.

Materials:

-

o-Dichlorobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Dichloromethane (CH₂Cl₂)

-

Ice

Procedure:

-

To a 250 mL three-necked flask, add 14.7 g of o-dichlorobenzene and 33.3 g of anhydrous aluminum chloride.

-

Stir the mixture and heat to 65°C.

-

Add 11.8 g of acetyl chloride dropwise over 2 hours.

-

After the addition is complete, increase the temperature to 100°C and continue the reaction for 5 hours.

-

Slowly add 50 mL of ice water to the reaction mixture.

-

Extract the product with 100 mL of dichloromethane.

-

Separate the dichloromethane layer and remove the solvent by distillation under reduced pressure.

-

Collect the fraction at approximately 70°C to obtain this compound.

Applications in Drug Development

This compound is a valuable starting material for the synthesis of various biologically active molecules. Its derivatives have shown potential as antimicrobial and anticancer agents. A significant application is in the synthesis of the novel autophagy inhibitor, ROC-325.

Synthesis of ROC-325

ROC-325 is a dimeric compound developed from core elements of hydroxychloroquine (HCQ) and chloroquine (CQ).[3] While the direct synthesis from this compound is part of a multi-step proprietary process, it serves as a key building block for the substituted aromatic core of the final molecule.

Mechanism of Action of ROC-325: Inhibition of Autophagy

ROC-325 is a potent inhibitor of lysosomal-mediated autophagy, a cellular process critical for the survival and proliferation of cancer cells.[4][5] Its mechanism of action offers a promising therapeutic strategy for autophagy-dependent malignancies.

The key steps in the autophagy pathway and the inhibitory action of ROC-325 are as follows:

-

Autophagosome Formation: Cellular stress triggers the formation of a double-membraned vesicle called an autophagosome, which engulfs cytoplasmic components.

-

Lysosomal Fusion: The autophagosome fuses with a lysosome to form an autolysosome.

-

Degradation: The contents of the autolysosome are degraded by lysosomal hydrolases.

-

ROC-325 Intervention: ROC-325 disrupts this process by deacidifying lysosomes, which in turn inhibits the function of the degradative enzymes.[3][6] This leads to the accumulation of autophagosomes with undegraded cargo, ultimately triggering apoptosis in cancer cells.[3][7]

Caption: Mechanism of ROC-325 induced autophagy inhibition.

Other Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a range of other biological activities, including:

-

Antimicrobial Activity: Certain compounds synthesized from this compound have demonstrated inhibitory effects against various pathogenic microbes.[8]

-

Anticancer Activity: Besides ROC-325, other derivatives have been explored for their potential as anticancer agents, including as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDHK1).[8]

-

Analgesic and Anti-inflammatory Properties: The structural motif of this compound is found in molecules that have been investigated for their potential analgesic and anti-inflammatory effects.[1][8]

Conclusion

This compound is a chemical intermediate of significant industrial and academic importance. Its well-defined physicochemical properties and established synthetic routes make it a valuable precursor for the development of new pharmaceuticals and agrochemicals. The successful development of the autophagy inhibitor ROC-325 from this starting material highlights the potential of this compound in the discovery of novel therapeutic agents for the treatment of cancer and other diseases. Further research into the synthesis and biological evaluation of new derivatives of this compound is warranted to explore its full potential in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2′,5′-二氯苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Drain the lysosome: Development of the novel orally available autophagy inhibitor ROC-325 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ROC-325 | 1859141-26-6 | Autophagy | MOLNOVA [molnova.com]

- 6. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 2476-37-1 | Benchchem [benchchem.com]

An In-depth Technical Guide to 2',5'-Dichloroacetophenone

This technical guide provides a comprehensive overview of the chemical and physical properties of 2',5'-dichloroacetophenone, detailed experimental protocols for its synthesis, and a summary of its spectroscopic data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a halogenated organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure features a benzene ring substituted with two chlorine atoms at the 2' and 5' positions and an acetyl group. This substitution pattern enhances its chemical stability and reactivity, making it a valuable precursor in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆Cl₂O | |

| Molecular Weight | 189.04 g/mol | |

| CAS Number | 2476-37-1 | |

| Appearance | Colorless to yellow to brown clear liquid | |

| Melting Point | 11-13 °C | |

| Boiling Point | 118 °C at 12 mmHg; 145-147 °C at 2 mmHg | |

| Density | 1.312 g/mL at 25 °C | |

| Refractive Index | 1.5624 (at 20 °C) | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, chloroform, and methanol. |

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of 1,4-dichlorobenzene with acetyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride.

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below.

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol details a common laboratory-scale synthesis of this compound.

-

Materials:

-

1,4-Dichlorobenzene (29.4 g, 0.2 mol)

-

Anhydrous aluminum chloride (33.7 g, 0.253 mol)

-

Freshly distilled acetyl chloride (10.3 g, 0.13 mol)

-

Dichloromethane

-

1M Potassium hydroxide solution

-

Anhydrous sodium sulfate

-

Ice water

-

-

Procedure:

-

In a three-necked flask, heat 29.4 g of 1,4-dichlorobenzene to 80 °C until it melts.

-

With stirring, add 33.7 g of anhydrous aluminum chloride.

-

Add 10.3 g of freshly distilled acetyl chloride dropwise over a period of 30 minutes.

-

Maintain the reaction mixture at 40 °C for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into 100 mL of ice water.

-

Extract the resulting mixture three times with 50 mL of dichloromethane.

-

Combine the organic layers and wash successively with water, 1M potassium hydroxide solution, and then water again.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Evaporate the dichloromethane under reduced pressure.

-

The residue, this compound, is collected as a colorless liquid. The reported yield is 15.5 g (63.3%).

-

Protocol 2: High-Yield Synthesis

This alternative protocol aims for a higher yield of the final product.

-

Materials:

-

o-Dichlorobenzene (14.7 g)

-

Anhydrous aluminum chloride (33.3 g)

-

Acetyl chloride (11.8 g)

-

Dichloromethane

-

Ice water

-

-

Procedure:

-

In a 250 mL three-necked flask, add 14.7 g of o-dichlorobenzene and 33.3 g of anhydrous aluminum chloride.

-

Stir the mixture and heat it to 65 °C.

-

Add 11.8 g of acetyl chloride dropwise over 2 hours.

-

After the addition is complete, raise the temperature to 100 °C and continue the reaction for 5 hours.

-

Slowly add 50 mL of ice water to the reaction mixture.

-

Extract the product with 100 mL of dichloromethane.

-

Separate the dichloromethane layer and remove the solvent by distillation under reduced pressure.

-

Collect the fraction at approximately 70 °C. The reported yield is 18.0 g (95%) with a purity of 99% as determined by gas chromatography.

-

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 7.519 | d | 1H | Aromatic Proton | |

| 7.35 | m | 2H | Aromatic Protons | |

| 2.639 | s | 3H | -COCH₃ |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment | Reference(s) |

| 196.4 | C=O | |

| 138.8 | Aromatic C | |

| 132.8 | Aromatic C | |

| 131.0 | Aromatic C | |

| 130.6 | Aromatic C | |

| 129.0 | Aromatic C | |

| 29.9 | -CH₃ |

Table 4: IR and Mass Spectrometry Data

| Spectroscopic Technique | Key Peaks/Fragments | Reference(s) |

| IR Spectroscopy | Characteristic C=O stretch, C-Cl stretches, and aromatic C-H and C=C bands are expected. | |

| Mass Spectrometry | Molecular Ion (M+): m/z 188. Key fragments: [M-CH₃]⁺ (m/z 173), [M-COCH₃]⁺ (m/z 145). |

Visualizations

The following diagrams illustrate the synthesis and a key reaction of this compound.

Caption: Friedel-Crafts acylation for the synthesis of this compound.

Caption: Workflow from synthesis to application of this compound.

Biological Activity and Applications

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules. It serves as a key building block in the development of various therapeutic agents, including antifungal and anti-inflammatory drugs. Additionally, it finds applications in the agrochemical industry for the synthesis of herbicides and pesticides. While the compound itself is not known for significant direct biological activity, its derivatives have been investigated for various medicinal purposes. For instance, some derivatives have shown potential as nematicidal agents.

Safety and Handling

This compound is considered an irritant and may cause skin, eye, and respiratory system irritation. It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. Avoid contact with strong oxidizing agents. In case of exposure, it is crucial to seek medical attention. Store in a cool, dry place in a tightly sealed container.

Technical Data Sheet: Molecular Weight of 2',5'-Dichloroacetophenone

This document provides a detailed breakdown of the molecular weight calculation for 2',5'-Dichloroacetophenone, a compound frequently used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The information is intended for researchers, scientists, and professionals in drug development.

Molecular Formula

The chemical formula for this compound is C8H6Cl2O.[1][2][3][4] This formula indicates that each molecule is composed of eight carbon atoms, six hydrogen atoms, two chlorine atoms, and one oxygen atom.

Component Atomic Weights

The calculation of the molecular weight is based on the atomic weights of its constituent elements. The standard atomic weights for carbon, hydrogen, chlorine, and oxygen are presented in the table below.

| Element | Symbol | Atomic Weight (amu) |

| Carbon | C | ~12.011[5][6][7] |

| Hydrogen | H | ~1.008[8][9][10] |

| Chlorine | Cl | ~35.453[11][12] |

| Oxygen | O | ~15.999[13][14][15][16] |

Note: Atomic weights can vary slightly based on isotopic composition.[17][18][19][20]

Molecular Weight Calculation

The molecular weight of this compound is the sum of the atomic weights of all atoms in a single molecule. The calculation is as follows:

-

Carbon: 8 atoms × 12.011 amu/atom = 96.088 amu

-

Hydrogen: 6 atoms × 1.008 amu/atom = 6.048 amu

-

Chlorine: 2 atoms × 35.453 amu/atom = 70.906 amu

-

Oxygen: 1 atom × 15.999 amu/atom = 15.999 amu

Total Molecular Weight = 96.088 + 6.048 + 70.906 + 15.999 = 189.041 amu

Summary of Molecular Properties

The key molecular data for this compound is summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C8H6Cl2O[1][2][3][4] |

| Calculated Molecular Weight | 189.041 amu |

| Commonly Cited Molecular Weight | 189.04 g/mol [1][2][3][21] |

Note on Technical Guide Requirements

This document focuses solely on the determination of the molecular weight of this compound, a fundamental chemical property derived from its atomic composition. As this is a theoretical calculation based on established atomic weights, it does not involve experimental procedures. Therefore, detailed experimental protocols for its determination are not applicable in this context.

Furthermore, signaling pathways and complex workflows are associated with the biological or chemical activity of a substance, not the calculation of its molecular weight. Consequently, visualizations using Graphviz are not relevant to the scope of this particular technical data sheet.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS 2476-37-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 2476-37-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. byjus.com [byjus.com]

- 7. Atomic/Molar mass [westfield.ma.edu]

- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. quora.com [quora.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. quora.com [quora.com]

- 13. fiveable.me [fiveable.me]

- 14. princeton.edu [princeton.edu]

- 15. Oxygen - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 18. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 19. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 20. Chlorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 21. 2′,5′-二氯苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

2',5'-Dichloroacetophenone physical properties

An In-depth Technical Guide to the Physical Properties of 2',5'-Dichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique dichloro substitution pattern provides a reactive scaffold for constructing more complex molecules, making it a valuable building block in organic synthesis.[1] This compound is particularly noted for its role as a precursor in the development of various therapeutic agents, including analgesics and anti-inflammatory drugs, as well as in the creation of herbicides and pesticides.[1] This guide provides a comprehensive overview of its core physical properties, experimental protocols for its synthesis, and a logical workflow for its preparation.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, application in synthetic chemistry, and for analytical purposes.

| Property | Value | Source |

| CAS Number | 2476-37-1 | [1] |

| Molecular Formula | C₈H₆Cl₂O | [1] |

| Molecular Weight | 189.04 g/mol | [1] |

| Appearance | Colorless to yellow to brown clear liquid | [1] |

| Melting Point | 11-13 °C | [1][2] |

| Boiling Point | 118 °C at 12 mmHg | [1][2] |

| Density | 1.312 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.5624 | [1][2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| Purity | ≥ 98-99% (GC, HPLC) | [1] |

Experimental Protocols: Synthesis

This compound is commonly synthesized via a Friedel-Crafts acylation reaction. Below are detailed methodologies based on established laboratory procedures.

Method 1: Synthesis from 1,4-Dichlorobenzene

This protocol details the acylation of 1,4-dichlorobenzene with acetyl chloride.

Materials:

-

1,4-Dichlorobenzene (29.4g, 0.2 mol)

-

Anhydrous Aluminum Chloride (33.7g, 0.253 mol)

-

Freshly distilled Acetyl Chloride (10.3g, 0.13 mol)

-

Dichloromethane

-

1M Potassium Hydroxide solution

-

Anhydrous Sodium Sulfate

-

Ice water

Procedure:

-

Melt 29.4g of 1,4-dichlorobenzene in a three-necked flask by heating to 80°C.[3]

-

Add 33.7g of anhydrous aluminum chloride to the molten starting material.[3]

-

With stirring, add 10.3g of freshly distilled acetyl chloride dropwise over a period of 30 minutes.[3]

-

Maintain the reaction mixture at 40°C for 6 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature.[3]

-

Slowly pour the reaction mixture into 100ml of ice water to quench the reaction.[3]

-

Extract the aqueous mixture three times with 50ml portions of dichloromethane.[3]

-

Combine the organic layers and wash successively with water, 1M potassium hydroxide solution, and then water again.[3]

-

Dry the organic layer over anhydrous sodium sulfate.[3]

-

Evaporate the dichloromethane under reduced pressure. The remaining residue is the desired product, this compound.[3]

Method 2: Alternative High-Yield Synthesis

This protocol provides an alternative procedure using o-dichlorobenzene as a precursor, reporting a high yield.

Materials:

-

o-Dichlorobenzene (14.7g)

-

Anhydrous Aluminum Chloride (33.3g)

-

Acetyl Chloride (11.8g)

-

Dichloromethane

-

Ice water

Procedure:

-

In a 250ml three-necked flask, combine 14.7g of o-dichlorobenzene and 33.3g of anhydrous aluminum chloride.[3]

-

Stir the mixture and heat to 65°C.[3]

-

Add 11.8g of acetyl chloride dropwise over a 2-hour period.[3]

-

Once the addition is complete, increase the temperature to 100°C and continue the reaction for 5 hours.[3]

-

Slowly add 50ml of ice water to the reaction flask.[3]

-

Perform an extraction using 100ml of dichloromethane.[3]

-

Separate the dichloromethane layer and remove the solvent via distillation under reduced pressure to yield the final product.[3]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound as described in Method 1.

Caption: Synthesis and Purification Workflow.

References

2',5'-Dichloroacetophenone safety data sheet (SDS)

An In-depth Technical Guide to the Safety of 2',5'-Dichloroacetophenone

Product Identifier: this compound CAS Number: 2476-37-1[1][2][3][4][5][6][7] Molecular Formula: C₈H₆Cl₂O[1][2][3][7]

This document provides a comprehensive safety and technical overview of this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) and chemical supplier data. It is crucial to note that some safety classifications and physical properties show discrepancies across different sources; therefore, users should always consult the specific SDS provided by their supplier.

Chemical and Physical Properties

This compound is a colorless to yellow or brown clear liquid.[2] It is utilized as a versatile chemical intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals.[2] The quantitative physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 189.04 g/mol | [2][3][6][8] |

| CAS Number | 2476-37-1 | [1][2][3][4][5][6][7] |

| EC Number | 219-605-8 | [1][3][6] |

| Appearance | Colorless to yellow to brown clear liquid | [2][7] |

| Melting Point | 11 - 14 °C | [1][2] |

| Boiling Point | 102 - 128 °C (at various pressures) | [1][2] |

| Density | 1.312 - 1.352 g/cm³ (at 25 °C) | [2][6] |

| Flash Point | 50 °C to 113 °C (Note: Data is conflicting) | [1] |

| Refractive Index | ~1.5624 (at 20 °C) | [2][6][7] |

| Purity / Assay | 98% to ≥99% | [2][6] |

Hazard Identification and Classification

There is significant variation in the hazard classification of this compound among suppliers. Some sources classify it as an irritant, while others state it is not a hazardous substance.[9] This underscores the importance of consulting the supplier-specific SDS.

Based on available data, the GHS classification is as follows:

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |

The logical flow from exposure to necessary safety precautions is visualized below. This diagram outlines the primary exposure routes, the potential hazards as identified by GHS statements, and the corresponding first aid and personal protective equipment (PPE) responses.

Caption: Logical flow of exposure, hazards, and safety responses.

Safe Handling, Storage, and Personal Protection

Proper handling and storage are critical to ensure safety in a laboratory setting.

| Category | Recommendation | Source(s) |

| Handling | Limit all unnecessary personal contact. Use in a well-ventilated area. Wash hands thoroughly after handling. Avoid contact with skin and eyes. | [10][11] |

| Storage | Store in a cool, dry, well-ventilated area. Keep containers tightly closed and sealed. Store away from incompatible materials. | [2][10] |

| Personal Protective Equipment (PPE) | Eyes/Face: Wear safety glasses with side-shields or chemical goggles. | [11] |

| Skin: Wear protective gloves (e.g., nitrile rubber). | [11] | |

| Respiratory: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or irritation occurs. | [10] |

Stability and Reactivity

Understanding the chemical stability and reactivity is essential for preventing hazardous situations.

| Parameter | Description | Source(s) |

| Reactivity | No specific reactivity hazards have been identified under normal conditions. | [10] |

| Chemical Stability | Stable under recommended storage conditions. | [10] |

| Conditions to Avoid | Incompatible products, excess heat, and sources of ignition. | [10] |

| Incompatible Materials | Strong oxidizing agents, strong bases. | |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas. | [11] |

Toxicological and Ecological Information

Limited quantitative toxicological and ecological data is available in the public domain for this compound. Much of the data is listed as "no data available."

Toxicological Data

| Effect | Result | Source(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | [1] |

| Skin Corrosion/Irritation | Causes skin irritation (H315) | |

| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) | |

| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC. | [11] |

Ecological Data

| Effect | Result | Source(s) |

| Toxicity to Fish | No data available | [1] |

| Toxicity to Daphnia | No data available | [1] |

| Persistence and Degradability | No data available | [1] |

| Bioaccumulative Potential | No data available | [1] |

| Water Hazard Class (WGK) | WGK 3: Severely hazardous to water | [6] |

Experimental Protocols and Data Interpretation

Safety Data Sheets summarize the results of safety-related experiments but do not typically provide detailed, step-by-step experimental protocols. The methodologies for determining key safety parameters are standardized by regulatory bodies like the OECD (Organisation for Economic Co-operation and Development) and ASTM (American Society for Testing and Materials).

-

Flash Point Determination: The flash point, a measure of the flammability of a liquid, is often determined using a closed-cup apparatus, such as the Pensky-Martens closed-cup tester (ASTM D93). This involves heating the liquid in a controlled manner and introducing an ignition source periodically to determine the lowest temperature at which the vapors ignite. The conflicting flash point data for this compound highlights the sensitivity of this measurement to the specific method and purity of the substance.[1]

-

GHS Hazard Classification: The determination of skin and eye irritation (H315, H319) typically involves in vitro or in vivo studies following OECD guidelines (e.g., OECD 439 for In Vitro Skin Irritation). These tests assess the potential of a substance to cause reversible inflammatory changes to the skin or eyes upon application.

-

Toxicological Data (LD₅₀/LC₅₀): When available, values for acute toxicity (Lethal Dose, 50% or Lethal Concentration, 50%) are derived from animal studies using standardized protocols (e.g., OECD 420, 423, or 425 for acute oral toxicity). The absence of this data for this compound in many public sources suggests that comprehensive toxicological testing may not have been conducted or published.[1]

Given the inconsistencies and data gaps, a cautious approach is warranted. All laboratory work should be conducted under the assumption that the material is hazardous, following the precautionary statements and PPE recommendations outlined in the most conservative available SDS.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 2′,5′-二氯苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 2',4'-Dichloroacetophenone | C8H6Cl2O | CID 16693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Solubility of 2',5'-Dichloroacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2',5'-dichloroacetophenone, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining the solubility of this compound in various organic solvents. The methodologies described herein, including gravimetric analysis and UV-Vis spectrophotometry, are standard and reliable approaches for generating precise and accurate solubility data. Furthermore, this guide presents a logical workflow for solubility determination to aid researchers in designing their experimental strategies.

Introduction

This compound (CAS No. 2476-37-1) is an aromatic ketone that serves as a versatile building block in organic synthesis.[1] Its chemical structure, featuring a dichlorinated phenyl ring and a ketone functional group, makes it a valuable precursor for the synthesis of various target molecules, including active pharmaceutical ingredients (APIs). Understanding the solubility of this compound in different organic solvents is critical for a variety of applications in the pharmaceutical and chemical industries, including:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis to ensure reactants are in the same phase for optimal reaction kinetics.

-

Crystallization and Purification: Designing effective crystallization processes for purification, where solubility differences at various temperatures are exploited.

-

Formulation Development: For drug development professionals, understanding the solubility of intermediates can inform the selection of solvents for subsequent reaction steps and the purification of the final API.

-

Analytical Method Development: Choosing suitable diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopy.

This guide aims to equip researchers and scientists with the necessary knowledge to accurately determine the solubility of this compound in relevant organic solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 2476-37-1 | |

| Molecular Formula | C₈H₆Cl₂O | |

| Molecular Weight | 189.04 g/mol | |

| Appearance | Colorless to yellow to brown clear liquid | [1] |

| Melting Point | 11-13 °C | [1] |

| Boiling Point | 118 °C at 12 mmHg | [1] |

| Density | 1.312 g/mL at 25 °C | [1] |

| Refractive Index | 1.5624 at 20 °C | [1] |

Solubility Data

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Organic Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble |

| Methanol | Slightly Soluble |

Note: "Slightly Soluble" is a qualitative term and is not a substitute for experimentally determined quantitative data. The following sections provide protocols for obtaining such data.

For the isomeric compound, 2',4'-dichloroacetophenone, it is reported to be soluble in organic solvents such as benzene, ethanol, and acetone.[2] While this may suggest potential solubility of the 2',5'-isomer in similar solvents, experimental verification is essential.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the following experimental methodologies are recommended.

Gravimetric Method (Isothermal Saturation)

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid or liquid solute in a solvent.[3][4] It involves preparing a saturated solution at a constant temperature, separating the undissolved solute, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

4.1.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath for temperature control

-

Vials with screw caps

-

Syringe filters (chemically resistant to the solvent)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven for drying

4.1.2. Detailed Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solute after equilibration.

-

Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is achieved. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pipette or syringe. To avoid drawing up any solid particles, a syringe fitted with a chemically compatible filter (e.g., PTFE for most organic solvents) should be used.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.

-

Once the solvent has completely evaporated, place the dish or vial in an oven at a temperature below the boiling point of this compound to remove any residual solvent.

-

Cool the dish or vial in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass minus the initial mass of the empty dish or vial.

-

Solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or mol/L.

-

UV-Vis Spectrophotometric Method

For compounds that possess a chromophore, such as the aromatic ketone structure of this compound, UV-Vis spectrophotometry offers a sensitive and accurate method for determining solubility.[5][6] This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

4.2.1. Materials and Equipment

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes (compatible with the organic solvent)

-

This compound (high purity)

-

Selected organic solvent(s) (UV-grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Syringe filters

4.2.2. Detailed Methodology

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute, known concentration of this compound in the chosen organic solvent.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). Aromatic ketones typically exhibit absorbances in the UV region.[7]

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the selected solvent with known concentrations. The concentration range should be chosen to give absorbances within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) and the correlation coefficient (R²) should be determined.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent and equilibrate it at a constant temperature as described in the gravimetric method (steps 1 and 2).

-

Filter the saturated solution to remove any undissolved solid.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance into the range of the calibration curve. The dilution factor must be precisely recorded.

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted saturated solution and the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general experimental workflow for determining the solubility of this compound using either the gravimetric or spectrophotometric method.

Caption: Workflow for Determining the Solubility of this compound.

Conclusion

While readily available quantitative solubility data for this compound is scarce, this technical guide provides researchers, scientists, and drug development professionals with the necessary tools to generate this critical information. The detailed experimental protocols for the gravimetric and UV-Vis spectrophotometric methods offer robust and reliable approaches for determining the solubility of this important chemical intermediate in a variety of organic solvents. The provided workflow diagram serves as a practical guide for experimental design. Accurate solubility data is fundamental to the successful development of synthetic routes, purification strategies, and ultimately, the efficient production of high-quality chemical and pharmaceutical products.

References

Spectral Analysis of 2',5'-Dichloroacetophenone: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 2',5'-dichloroacetophenone, a chemical intermediate used in the synthesis of various organic compounds.[1] The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Information

-

IUPAC Name: 1-(2,5-dichlorophenyl)ethan-1-one

-

CAS Number: 2476-37-1[1]

-

Physical Form: Liquid or low-melting solid[1]

-

Melting Point: 11-13 °C[1]

-

Density: 1.312 g/mL at 25 °C[1]

-

Refractive Index: n20/D 1.5624[1]

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results | Methyl Protons (-CH₃) | ||

| Data not explicitly found in search results | Aromatic Protons (Ar-H) |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results | Carbonyl Carbon (C=O) |

| Data not explicitly found in search results | Aromatic Carbons (Ar-C) |

| Data not explicitly found in search results | Methyl Carbon (-CH₃) |

Note: While specific peak values for ¹H and ¹³C NMR were not available in the provided search results, ChemicalBook confirms the availability of these spectra.[2][3] The tables above serve as a template for the expected signals.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~1680-1700 | C=O (Aryl Ketone Stretch) |

| ~3000-3100 | C-H (Aromatic Stretch) |

| ~1450-1600 | C=C (Aromatic Ring Stretch) |

| ~1000-1200 | C-Cl (Aryl Halide Stretch) |

Note: The exact peak values can be found on spectral databases like ChemicalBook and SpectraBase.[4][5] The values above represent typical ranges for the assigned functional groups.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Ion | Notes |

| 188 | [M]⁺ | Molecular ion peak, corresponding to the mass of C₈H₆Cl₂O. |

| 190 | [M+2]⁺ | Isotope peak due to the presence of one ³⁷Cl atom. |

| 192 | [M+4]⁺ | Isotope peak due to the presence of two ³⁷Cl atoms. |

Note: The mass of the molecular ion is reported as 188.[2] The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotope pattern in a ratio of approximately 9:6:1.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[6] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.[7]

-

Ensure the sample is fully dissolved. Gentle vortexing or warming may be applied if necessary.[6]

-

Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample tube into the spinner turbine, adjusting the depth with a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Acquire the spectrum using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Infrared (IR) Spectroscopy (Thin Film Method)

-

Sample Preparation:

-

Since this compound is a liquid or low-melting solid, the thin film method is ideal.[1]

-

Place a small drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).[8]

-

If the sample is solid, dissolve a small amount (5-10 mg) in a few drops of a volatile solvent like methylene chloride.[8]

-

Drop the solution onto a salt plate and allow the solvent to completely evaporate, leaving a thin film of the compound.[8][9]

-

Place a second salt plate on top to create a capillary film.

-

-

Data Acquisition:

-

Place the prepared salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and return them to a desiccator.[9]

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce a small amount of the sample into the mass spectrometer, typically after separation by Gas Chromatography (GC-MS) or via direct infusion.

-

The sample is vaporized in a high-vacuum source chamber.[10]

-

In Electron Ionization (EI) mode, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[11][12] This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and various fragment ions.[11][13]

-

-

Mass Analysis and Detection:

-

The generated positive ions are accelerated by an electric field.[10]

-

The ions then travel through a magnetic field, which deflects them based on their mass-to-charge (m/z) ratio.[11] Lighter ions are deflected more than heavier ions.

-

A detector measures the abundance of ions at each m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion. The most abundant ion is designated the base peak and assigned a relative intensity of 100%.[11]

-

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for spectroscopic analysis from sample preparation to structural elucidation.

References

- 1. 2′,5′-二氯苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound(2476-37-1) 1H NMR spectrum [chemicalbook.com]

- 3. This compound(2476-37-1) 13C NMR spectrum [chemicalbook.com]

- 4. This compound(2476-37-1) IR Spectrum [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the 1H NMR Spectrum of 2',5'-Dichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2',5'-dichloroacetophenone. It includes detailed spectral data, a standard experimental protocol for spectrum acquisition, and a visual representation of the molecular structure and its corresponding proton signals. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Spectral Data Summary

The 1H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl3) on a 400 MHz spectrometer. The resulting data, including chemical shifts (δ), inferred splitting patterns (multiplicity), and integration values, are summarized in the table below.

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| H-6' | ~7.52 | Doublet (d) | 1H |

| H-4' | ~7.35 | Doublet of doublets (dd) | 1H |

| H-3' | Not explicitly resolved, likely overlapping | Doublet (d) | 1H |

| -CH3 | 2.639 | Singlet (s) | 3H |

Note: The assignments for the aromatic protons are based on typical substitution patterns and observed chemical shifts. The exact chemical shift for H-3' is not distinctly provided in the source data and may overlap with the H-4' signal. The multiplicity is inferred from the substitution pattern of the aromatic ring.

Experimental Protocol: 1H NMR Spectroscopy

The following protocol outlines the standard procedure for obtaining the 1H NMR spectrum of a solid organic compound like this compound.

2.1. Sample Preparation

-

Sample Weighing : Accurately weigh approximately 5-25 mg of this compound.[1]

-

Solvent Selection : Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound.[2][3] Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl3 in a clean, dry vial.[1] Gentle agitation or vortexing can aid in complete dissolution.

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. To remove any particulate matter, a small cotton or glass wool plug can be placed in the pipette.[4]

-

Capping : Securely cap the NMR tube to prevent solvent evaporation and contamination.

2.2. Instrument Setup and Data Acquisition

-

Instrument : A 400 MHz (or higher) NMR spectrometer is recommended for good signal resolution.

-

Insertion : Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming : Lock the spectrometer on the deuterium signal of the CDCl3 solvent. Perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.

-

Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment is sufficient.

-

Number of Scans : Typically 8 to 16 scans are adequate for a sample of this concentration.

-

Relaxation Delay : A delay of 1-2 seconds between scans is generally appropriate.

-

Spectral Width : Set a spectral width that encompasses the expected chemical shift range (e.g., 0-12 ppm).

-

-

Data Acquisition : Initiate the acquisition process.

2.3. Data Processing

-

Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction : Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing : Reference the spectrum using the residual solvent peak of CDCl3 (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

-

Integration : Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking : Identify and label the chemical shift of each peak.

Visualization of Structure and Spectral Relationship

The following diagrams illustrate the chemical structure of this compound and the logical relationship between its proton environments and their corresponding signals in the 1H NMR spectrum.

Caption: Chemical structure of this compound.

References

Synthesis of 2',5'-Dichloroacetophenone from 1,4-Dichlorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of 2',5'-dichloroacetophenone, a key intermediate in the production of pharmaceuticals and agrochemicals.[1] The primary synthetic route detailed is the Friedel-Crafts acylation of 1,4-dichlorobenzene.[2] This document offers a comparative analysis of different experimental protocols, presents quantitative data in a structured format, and includes detailed procedural workflows and reaction pathway diagrams to facilitate replication and further research.

Introduction

This compound is a crucial building block in organic synthesis, particularly valued for its role in the development of various therapeutic agents and crop protection products.[1] Its synthesis is most commonly achieved through the Friedel-Crafts acylation of 1,4-dichlorobenzene, a classic example of electrophilic aromatic substitution.[2] This reaction involves the introduction of an acyl group onto the aromatic ring of 1,4-dichlorobenzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride.

This guide will explore the nuances of this synthesis, providing detailed experimental protocols and highlighting key reaction parameters that influence yield and purity.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from 1,4-dichlorobenzene proceeds via a Friedel-Crafts acylation mechanism. The reaction is initiated by the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with the Lewis acid catalyst, aluminum chloride. The aromatic ring of 1,4-dichlorobenzene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a proton is abstracted from the ring, restoring aromaticity and yielding the final product, this compound, along with the regeneration of the catalyst.

Caption: Reaction pathway for the Friedel-Crafts acylation of 1,4-dichlorobenzene.

Comparative Experimental Data

Two primary protocols for the synthesis of this compound are presented below. These protocols differ in their reaction conditions, stoichiometry, and reported yields, providing researchers with options to suit their specific laboratory capabilities and desired outcomes.

| Parameter | Protocol 1 | Protocol 2 |

| Reactants | ||

| 1,4-Dichlorobenzene | 29.4 g (0.2 mol) | 14.7 g (o-dichlorobenzene used) |

| Acetyl Chloride | 10.3 g (0.13 mol) | 11.8 g |

| Anhydrous Aluminum Chloride | 33.7 g (0.253 mol) | 33.3 g |

| Reaction Conditions | ||

| Initial Temperature | 80°C (to melt 1,4-dichlorobenzene) | 65°C |

| Addition Time | 0.5 h | 2 h |

| Reaction Temperature | 40°C | 100°C |

| Reaction Time | 6 h | 5 h |

| Work-up & Purification | ||

| Quenching | 100 ml ice water | 50 ml ice water |

| Extraction Solvent | Dichloromethane (3 x 50 ml) | Dichloromethane (100 ml) |

| Washing Steps | Water, 1M KOH, Water | Not specified |

| Purification Method | Reduced pressure distillation | Reduced pressure distillation |

| Results | ||

| Boiling Point | 145-147°C at 2mmHg | ~70°C (fraction collected) |

| Yield | 15.5 g (63.3%) | 18.0 g (95%) |

| Purity | Not specified | 99% (by GC) |

| Reference | [2] | [2] |

Note: Protocol 2 as described in the source material utilizes o-dichlorobenzene, however, the procedure is analogous for the synthesis from p-dichlorobenzene.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Protocol 1

-

Reaction Setup: In a three-necked flask, heat 29.4 g (0.2 mol) of 1,4-dichlorobenzene to 80°C until it melts.[2]

-

Reagent Addition: While stirring, add 33.7 g (0.253 mol) of anhydrous aluminum chloride. Subsequently, add 10.3 g (0.13 mol) of freshly distilled acetyl chloride dropwise over a period of 30 minutes.[2]

-

Reaction: Maintain the reaction mixture at 40°C for 6 hours.[2]

-

Work-up: After cooling to room temperature, slowly pour the reaction mixture into 100 ml of ice water.[2]

-

Extraction: Extract the resulting mixture three times with 50 ml portions of dichloromethane.[2]

-

Washing: Combine the organic layers and wash successively with water, 1M potassium hydroxide solution, and then water again.[2]

-

Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate and then evaporate the dichloromethane under reduced pressure.[2]

-

Purification: Collect the residue, which is the colorless liquid product, this compound. The reported boiling point is 145-147°C at 2mmHg.[2]

Protocol 2

-

Reaction Setup: In a 250 ml three-necked flask, add 14.7 g of o-dichlorobenzene and 33.3 g of anhydrous aluminum chloride.[2]

-

Reagent Addition: Stir the mixture and heat to 65°C. Then, add 11.8 g of acetyl chloride dropwise over 2 hours.[2]

-

Reaction: After the addition is complete, raise the temperature to 100°C and continue the reaction for 5 hours.[2]

-

Work-up: Slowly add 50 ml of ice water to the reaction mixture.[2]

-

Extraction: Perform an extraction with 100 ml of dichloromethane.[2]

-

Purification: Separate the dichloromethane layer and remove the solvent by distillation under reduced pressure. Collect the fraction at approximately 70°C to obtain this compound.[2]

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 1,4-dichlorobenzene via Friedel-Crafts acylation is a well-established and efficient method. The choice between different experimental protocols will depend on the desired yield, purity, and available laboratory equipment. The data and procedures presented in this guide offer a solid foundation for researchers to successfully synthesize this important chemical intermediate for applications in drug development and other areas of chemical synthesis.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 2',5'-Dichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of 1,4-dichlorobenzene to produce 2',5'-dichloroacetophenone, a key intermediate in the pharmaceutical and agrochemical industries.[1] This document outlines the reaction mechanism, presents detailed experimental protocols, and summarizes key quantitative data to facilitate its application in research and development.

Introduction

The Friedel-Crafts acylation, a fundamental reaction in organic chemistry discovered by Charles Friedel and James Crafts in 1877, establishes a carbon-carbon bond by attaching an acyl group to an aromatic ring.[1][2] When applied to 1,4-dichlorobenzene, this electrophilic aromatic substitution reaction yields this compound.[1][3] The presence of two deactivating chloro substituents on the aromatic ring makes 1,4-dichlorobenzene less reactive than benzene, requiring careful optimization of catalysts and reaction conditions to achieve high yields.[1] this compound is a valuable precursor for the synthesis of various therapeutic agents and agrochemicals.[1][3]

Reaction Mechanism

The Friedel-Crafts acylation of 1,4-dichlorobenzene proceeds through a well-established electrophilic aromatic substitution mechanism, which can be delineated into three primary steps:

-

Generation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), reacts with the acylating agent, such as acetyl chloride, to form a highly electrophilic acylium ion.[1][4][5] This ion is stabilized by resonance.

-

Electrophilic Attack: The electron-rich aromatic ring of 1,4-dichlorobenzene attacks the acylium ion. The two chlorine atoms are ortho-, para-directing groups; however, they are also deactivating. The substitution occurs at the position ortho to one chlorine atom and meta to the other, leading to the formation of this compound.[1]

-

Deprotonation and Catalyst Regeneration: A weak base, such as the AlCl₄⁻ formed in the first step, removes a proton from the intermediate arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[2][4][5] However, the ketone product can form a complex with the Lewis acid, often necessitating a stoichiometric amount of the catalyst.[2]

References

An In-depth Technical Guide to 2',5'-Dichloroacetophenone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',5'-dichloroacetophenone, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its discovery and historical context, outlines its physicochemical and spectroscopic properties, and provides in-depth experimental protocols for its synthesis. A significant focus is placed on its application as a precursor for bioactive molecules, including triazole antifungal agents and potential non-cataleptic neuroleptics. The guide includes detailed diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its synthesis and applications.

Introduction

This compound (CAS No. 2476-37-1) is a halogenated aromatic ketone that has garnered significant attention as a versatile building block in organic synthesis.[1] Its discovery in the mid-20th century was a result of extensive research into chlorinated aromatic compounds for industrial applications.[1] The presence of two chlorine atoms on the phenyl ring and a reactive acetyl group makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[2] This guide aims to provide a detailed technical resource for professionals engaged in research and development involving this important compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, application in synthesis, and characterization.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2476-37-1 | [3] |

| Molecular Formula | C₈H₆Cl₂O | [2] |

| Molecular Weight | 189.04 g/mol | [2][3] |

| Appearance | Colorless to yellow to brown clear liquid | [2] |

| Melting Point | 11-13 °C | [2][3] |

| Boiling Point | 118 °C at 12 mmHg | [2] |

| Density | 1.312 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.5624 | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

| Technique | Key Data and Interpretation |

| ¹H NMR | The proton NMR spectrum provides characteristic signals for the aromatic and methyl protons. |

| ¹³C NMR | The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, the aromatic carbons (with and without chlorine substitution), and the methyl carbon.[4] |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically around 1680-1700 cm⁻¹. Additional peaks corresponding to C-Cl and aromatic C-H stretching are also observed. |

| Mass Spectrometry (MS) | The mass spectrum displays a molecular ion peak (M+) consistent with the molecular weight of this compound. The isotopic pattern of the molecular ion, with contributions from ³⁵Cl and ³⁷Cl, is a key feature for confirming the presence of two chlorine atoms. |

Synthesis of this compound

The primary and most widely used method for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-dichlorobenzene.

Friedel-Crafts Acylation of 1,4-Dichlorobenzene

This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the 1,4-dichlorobenzene ring using an acylating agent in the presence of a Lewis acid catalyst.

Reaction Scheme:

Mechanism:

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 1,4-dichlorobenzene. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is essential for the generation of the acylium ion.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.[5]

Materials:

-

1,4-Dichlorobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (freshly distilled)

-

Dichloromethane (anhydrous)

-

Ice

-

1 M Potassium Hydroxide solution

-

Anhydrous Sodium Sulfate

-

Water

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, melt 29.4 g (0.2 mol) of 1,4-dichlorobenzene by heating to 80 °C.

-

To the molten 1,4-dichlorobenzene, add 33.7 g (0.253 mol) of anhydrous aluminum chloride.

-

With continuous stirring, add 10.3 g (0.13 mol) of freshly distilled acetyl chloride dropwise over a period of 30 minutes.

-

Maintain the reaction mixture at 40 °C for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into 100 mL of ice water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash successively with water, 1 M potassium hydroxide solution, and again with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the dichloromethane by distillation under reduced pressure.

-

The resulting residue is this compound.

Potential Side Products

While the Friedel-Crafts acylation of 1,4-dichlorobenzene is generally selective, the formation of side products can occur, particularly under non-optimized conditions. Potential byproducts include isomers of dichloroacetophenone and poly-acylated products. Careful control of reaction temperature and stoichiometry is crucial to minimize their formation.[6]

Alternative Synthetic Routes

While Friedel-Crafts acylation is the dominant method, other synthetic strategies can be employed. One alternative involves the use of acetic anhydride as the acylating agent in the presence of a Lewis acid.[7] Another approach could involve the oxidation of a corresponding ethylbenzene derivative, although this is less common for the initial synthesis.

Applications in Drug Development

This compound is a critical starting material for the synthesis of various pharmaceuticals, most notably antifungal agents and potential neuroleptics.

Precursor for Triazole Antifungal Agents

This compound is a key intermediate in the synthesis of several triazole antifungal drugs. These drugs are potent inhibitors of ergosterol biosynthesis, a crucial pathway for maintaining the integrity of fungal cell membranes.

The synthesis of antifungal agents like itraconazole and ketoconazole often involves intermediates derived from a dichlorinated acetophenone. While the direct synthesis of itraconazole starts from 2,4-dichloroacetophenone, the synthetic principles are analogous.

Triazole antifungals function by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.

Caption: Ergosterol biosynthesis pathway and the inhibitory action of triazole antifungals.

Development of Potential Non-Cataleptic Neuroleptics

Research has explored the use of this compound in the synthesis of novel antipsychotic agents. These compounds are designed to modulate dopamine and serotonin receptor pathways in the brain, with the aim of achieving therapeutic effects with a reduced risk of extrapyramidal side effects (catalepsy) often associated with older antipsychotics.